Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-
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Overview
Description
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors. This specific compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is typically synthesized through an azo-coupling reaction. This reaction involves the coupling of a diazonium salt with an aromatic compound. In this case, the synthesis can be achieved by reacting 2-methoxybenzenediazonium tetrafluoroborate with 4-methylphenol in an appropriate solvent such as acetonitrile at elevated temperatures . The reaction progress is often monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of azo compounds, including Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the preparation of diazonium salts under controlled conditions, followed by their coupling with phenolic compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the phenolic group.
Oxidation and Reduction: The azo group (N=N) can be reduced to form corresponding amines, and the phenolic group can undergo oxidation to form quinones.
Coupling Reactions: The compound can further react with other diazonium salts to form more complex azo compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc dust in acidic conditions are employed.
Major Products Formed
Electrophilic Substitution: Products include nitro-phenol derivatives.
Oxidation: Products include quinones.
Reduction: Products include corresponding amines.
Scientific Research Applications
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- primarily involves its interaction with biological molecules through its azo group. The azo group can undergo reduction to form amines, which can then interact with various molecular targets. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- can be compared with other similar azo compounds such as:
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but with additional methoxy groups, leading to different chemical properties and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another azo compound with different substituents, affecting its reactivity and use in various applications.
The uniqueness of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
15096-06-7 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-7-8-13(17)12(9-10)16-15-11-5-3-4-6-14(11)18-2/h3-9,17H,1-2H3 |
InChI Key |
NGKLXCVKOHCAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2OC |
Origin of Product |
United States |
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